

Executive Summary: The "Orphan" Isomer with Heavyweight Potential

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Compound of Interest

Compound Name: *6-Chloro-4-oxo-3-phenylpyridazine-1-carbonitrile*

CAS No.: *151192-45-9*

Cat. No.: *B118326*

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In the vast chemical space of diazines, the 6-chloro-4-oxo-pyridazine scaffold (often existing as its tautomer, 6-chloropyridazin-4-ol) represents a distinct and underutilized structural motif compared to its ubiquitous isomer, the 3-oxo-pyridazine (pyridazin-3(2H)-one). While the 3-oxo derivatives dominate the literature as COX-2 and p38 MAP kinase inhibitors, the 4-oxo architecture offers unique electronic properties and vectoral geometries critical for next-generation agrochemicals (e.g., Pyridate) and emerging kinase inhibitors (e.g., Deucravacitinib impurity profiles and novel JAK scaffolds).

This guide dissects the 6-chloro-4-oxo-pyridazine core, providing a rigorous analysis of its tautomeric behavior, synthetic accessibility, and reactivity landscape. It is designed for medicinal chemists seeking to exploit the "para-like" electronic activation of the 6-chloro substituent by the 4-carbonyl group.

Chemical Architecture & Tautomeric Equilibrium

The core structure exists in a dynamic equilibrium between the 4-oxo-1,4-dihydro form (A) and the 4-hydroxy heteroaromatic form (B).

- Form A (Lactam/Pyridone): Dominates in polar aprotic solvents and solid state. The NH at position 1 is acidic (pKa ~9-10), allowing for regioselective N-alkylation.
- Form B (Lactim/Hydroxyl): Dominates in basic aqueous media. The hydroxyl group renders the ring electron-rich, yet the 6-chloro substituent remains activated for nucleophilic aromatic substitution () due to the electron-withdrawing nature of the diazine nitrogens.

Electronic Activation: Unlike the 3-oxo isomer, where the carbonyl is adjacent to the nitrogen (hydrazide-like), the 4-oxo isomer places the carbonyl para to the N1 nitrogen and meta to the N2. This creates a unique dipole moment and hydrogen-bond acceptor/donor profile (DA motif) that is distinct from the AA or DD motifs of other diazines.

Synthetic Routes: Accessing the 4-Oxo Core

Direct synthesis of the 4-oxo core is more challenging than the 3-oxo isomer due to the symmetry of common starting materials like hydrazine.

Method A: Selective Hydrolysis of 3-Substituted-5,6-Dichloropyridazines (The "Pyridate" Route)

This is the most robust industrial protocol, avoiding the formation of the thermodynamic 3-oxo isomer.

- Starting Material: 3,6-Dichloropyridazine.^{[1][2][3]}
- Step 1 (Desymmetrization): A Suzuki-Miyaura coupling or Grignard addition introduces a substituent (e.g., Phenyl) at C3.
 - Result: 3-Phenyl-5,6-dichloropyridazine (Note: The addition directs to the less hindered carbon or follows electronic control depending on the catalyst).
- Step 2 (Regioselective Hydrolysis): The chlorine at C4 (meta to the phenyl, para to the N-N bond) is more labile under specific acidic conditions than the C6 chlorine.
 - Reagent: Glacial Acetic Acid / Sodium Acetate or dilute NaOH (carefully controlled).

- Mechanism: The C4 position is activated for nucleophilic attack by water/hydroxide.

Method B: De Novo Cyclization (Kojic Acid Route)

Less common but useful for non-arylated cores.

- Precursor: Kojic acid or chelidonic acid derivatives.
- Process: Reaction with hydrazine hydrate followed by chlorination (POCl₃) and partial hydrolysis.

Experimental Protocol: Synthesis of 3-Phenyl-6-chloropyridazin-4-ol

Objective: To synthesize the 4-hydroxy tautomer with high regioselectivity, serving as a precursor for O- or N-functionalization.

Reagents:

- 3-Phenyl-5,6-dichloropyridazine (1.0 eq)
- Glacial Acetic Acid (Solvent/Reagent)[\[2\]](#)
- Sodium Acetate (Buffer/Base, 1.1 eq)
- Water (Nucleophile)

Step-by-Step Methodology:

- Setup: Charge a chemically resistant round-bottom flask (borosilicate) with 3-Phenyl-5,6-dichloropyridazine (10 mmol) and Sodium Acetate (11 mmol).
- Solvation: Add Glacial Acetic Acid (20 mL) and Water (5 mL). The water is critical; anhydrous conditions will fail to effect hydrolysis.
- Reflux: Heat the mixture to reflux (approx. 118°C) under an inert atmosphere ().

- Critical Control Point: Monitor by TLC (Ethyl Acetate/Hexane 1:1) every 30 minutes. The starting material ($R_f \sim 0.8$) should convert to a more polar spot ($R_f \sim 0.3$).
- Duration: Typically 4-6 hours. Over-reaction may hydrolyze the C6-chloro group, yielding the inactive diol.
- Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (100g).
 - Precipitation: The product usually precipitates as an off-white solid. Adjust pH to $\sim 4-5$ with 2M NaOH if necessary to maximize precipitation of the zwitterion.
- Purification: Filter the solid. Wash with cold water (3 x 20 mL) to remove acetic acid. Recrystallize from Ethanol/Water.

Yield Expectation: 75-85%. Characterization:

NMR (DMSO-

) will show a singlet at ~ 13.0 ppm (OH/NH) and the aromatic protons.

Reactivity Landscape & Functionalization

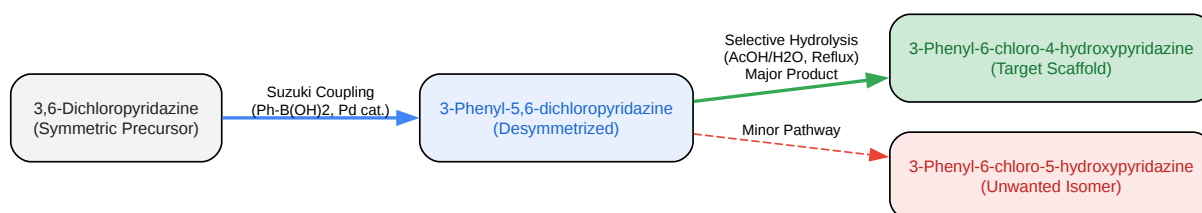
The 6-chloro-4-oxo scaffold is a "chemical chameleon," offering three distinct vectors for diversification:

Vector	Reaction Type	Conditions	Outcome
N1-Position	Alkylation / Arylation	, DMF, R-X	N-Alkylated Pyridazinones (Targeting kinase hinge regions)
C4-Oxygen	O-Alkylation	, Toluene, R-X	Alkoxy pyridazines (Ether linkage, lipophilic tuning)
C6-Chlorine	Suzuki-Miyaura Coupling	, , Ar-B(OH) ₂	Biaryl Systems (Scaffold extension)
C6-Chlorine	Displacement	Amines, DIPEA, DMSO, 100°C	6-Amino-4-oxo- pyridazines (High polarity, H-bond donors)

Visualization: Synthesis & Reactivity Logic

The following diagrams illustrate the synthetic flow and the reactivity vectors of the scaffold.

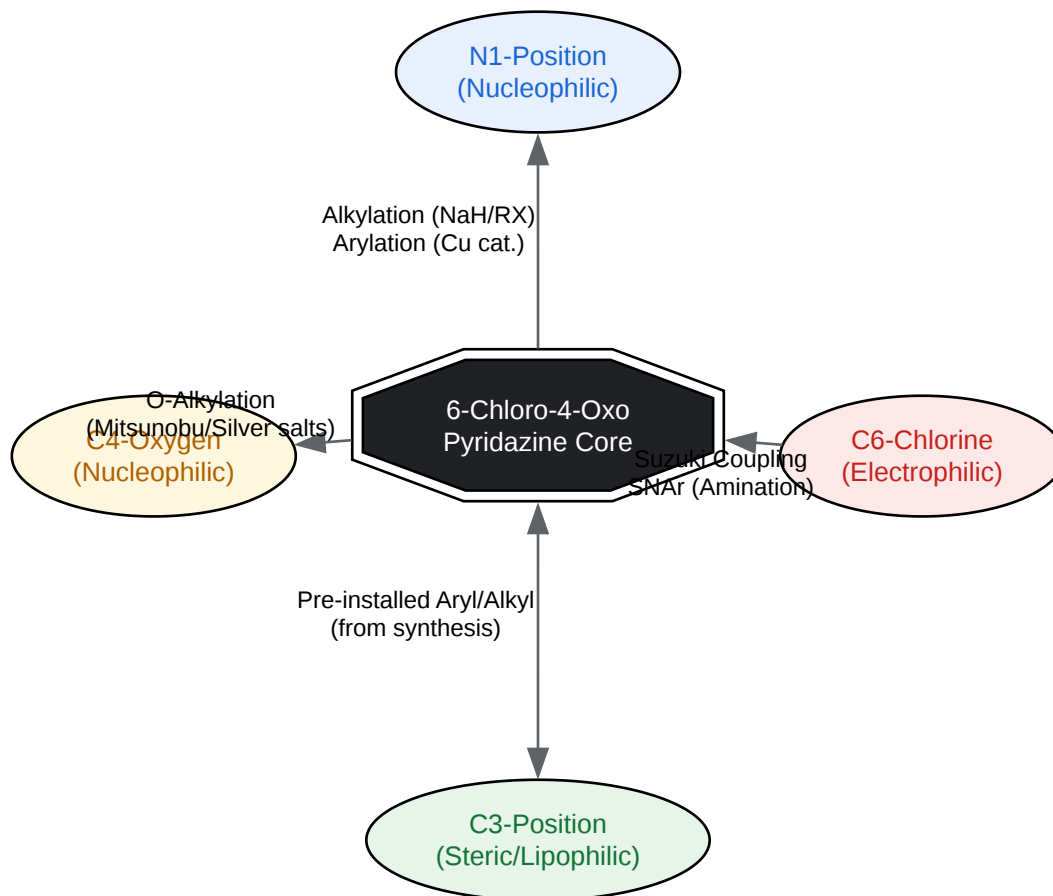
Diagram 1: Synthetic Pathway to the 4-Oxo Core



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Caption: Regioselective synthesis of the 6-chloro-4-hydroxypyridazine core via desymmetrization.

Diagram 2: Reactivity Vectors (SAR Map)



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Caption: Strategic vectors for medicinal chemistry optimization on the 6-chloro-4-oxo scaffold.

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